molecular formula C6H9Br B15466880 (3E)-5-bromo-3-methylpenta-1,3-diene

(3E)-5-bromo-3-methylpenta-1,3-diene

Cat. No.: B15466880
M. Wt: 161.04 g/mol
InChI Key: XSQWHDQLAHZROQ-GQCTYLIASA-N
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Description

(3E)-5-bromo-3-methylpenta-1,3-diene (CAS#: 53776-92-4) is an organic compound with the molecular formula C6H9Br and a molecular weight of 161.04 g/mol . This compound features a conjugated diene system—a motif of significant interest in materials science—terminated with a bromine atom, which serves as a versatile handle for further synthetic modification . The specific (3E) stereochemistry is crucial, as the geometry of the double bonds in 1,3-dienes is a key determinant of their physical properties, reactivity, and function in advanced applications . As a building block, this brominated diene is valuable for constructing more complex molecular architectures through various coupling and cyclization reactions. It is particularly relevant in the development of functional materials, as 1,3-diene derivatives are widely studied for their unique photophysical properties, including aggregation-induced emission (AIE), which makes them suitable for use in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging probes . Researchers can leverage its reactive sites for stereoselective synthesis and polymer chemistry. The compound must be handled with care and stored under appropriate conditions to maintain its stability and stereochemical purity. This compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

(3E)-5-bromo-3-methylpenta-1,3-diene

InChI

InChI=1S/C6H9Br/c1-3-6(2)4-5-7/h3-4H,1,5H2,2H3/b6-4+

InChI Key

XSQWHDQLAHZROQ-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\CBr)/C=C

Canonical SMILES

CC(=CCBr)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Linear vs. Cyclic Dienes

a. (3E)-Octa-1,3-diene

  • Properties : Found in macroalgae-derived volatile organic compounds (VOCs), contributing to aromatic profiles .
  • Key Difference : The absence of bromine and methyl groups reduces its reactivity in electrophilic substitutions compared to the target compound.

b. 5-Butylcyclopenta-1,3-diene

  • Structure : A cyclic diene with a butyl substituent (C₉H₁₄).
  • Properties : Higher boiling point (164–167°C) due to increased molecular weight and cyclic structure .
  • Key Difference : The cyclic framework limits conjugation flexibility, whereas the linear structure of (3E)-5-bromo-3-methylpenta-1,3-diene enhances electron delocalization.

c. α-Phellandrene

  • Structure: A natural monoterpene with a cyclohexa-1,3-diene core and methyl/isopropyl groups [(5R)-2-methyl-5-(propan-2-yl)cyclohexa-1,3-diene] .
  • Properties : Found in essential oils (e.g., mint, eucalyptus) and studied for its flavor/aroma contributions.
  • Key Difference: The cyclic, non-halogenated structure contrasts with the brominated linear diene, leading to divergent chemical behaviors (e.g., α-phellandrene participates in Diels-Alder reactions more readily).
Electronic and Reactivity Profiles

a. Perhalo-2-nitrobuta-1,3-diene Derivatives

  • Structure : Feature nitro and halogen substituents on a butadiene backbone.
  • Reactivity: Exhibit notable biological activities (antifungal, anticancer) due to electron-withdrawing nitro groups enhancing electrophilicity .

b. Organometallic Complexes with Cyclohexa-1,3-diene

  • Structure : Cyclohexa-1,3-diene ligands in irontricarbonyl complexes show HOMO localization on the diene and metal, while LUMO resides on methylpyridine moieties .
  • Comparison : The target compound’s linear structure may limit metal coordination compared to cyclic analogues, but its bromine atom could facilitate oxidative addition in catalytic cycles.
Physical and Chemical Properties
Compound Molecular Formula Key Substituents Boiling Point (°C) Notable Properties
This compound C₅H₇Br Br, CH₃ Not reported Conjugated diene, halogenated
5-Butylcyclopenta-1,3-diene C₉H₁₄ Butyl 164–167 Cyclic structure, higher mass
(3E)-Octa-1,3-diene C₈H₁₂ None Not reported Volatile, natural VOC
α-Phellandrene C₁₀H₁₆ CH₃, C₃H₇ 171–175 Cyclic, flavorant

Q & A

Q. What are the optimal synthetic routes for (3E)-5-bromo-3-methylpenta-1,3-diene, and how do reaction conditions influence yield and stereoselectivity?

Answer: The synthesis of this compound is achieved via Evans asymmetric alkylation . In a demonstrated protocol (Scheme 2, ), the LDA-generated enolate of an imide intermediate reacts with (E)-5-bromo-3-methylpenta-1,3-diene under controlled conditions (e.g., anhydrous solvent, −78°C), yielding triene intermediates with >66% yield and high diastereoselectivity. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance enolate stability.
  • Temperature : Low temperatures (−78°C) minimize side reactions.
  • Substrate purity : Impurities in the bromo-diene precursor reduce stereochemical fidelity.
    Validation via 1H^1H NMR confirms the absence of diastereomers, critical for downstream applications .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify characteristic signals for the conjugated diene system (δ 5.0–6.0 ppm) and bromine-induced deshielding.
  • NOESY Spectroscopy : Correlates spatial proximity of protons (e.g., H-2 and CH3_3-17 in ) to confirm trans-configuration.
  • X-ray Crystallography : Resolves absolute stereochemistry, though limited by crystallizability.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C6_6H9_9Br) .

Advanced Research Questions

Q. What mechanistic insights govern the stereoselectivity of intramolecular Diels–Alder (IMDA) reactions involving this compound?

Answer: The thermal IMDA reaction (220°C, mesitylene, 168 h) proceeds via a chair-like transition state (Scheme 3, ). Computational studies (e.g., DFT) reveal:

  • Endo vs. Exo Selectivity : Bulky substituents (e.g., oxazolidinone) favor endo transition states (TS-B) to avoid steric clashes.
  • Facial Selectivity : The bromine atom directs diene approach via electronic effects, stabilizing partial charges in the transition state.
    Experimental yields (88% trans-decalin) align with computational predictions, though minor diastereomers (8%) suggest competing pathways .

Q. How does the bromine substituent influence the reactivity of this compound in organometallic coupling reactions?

Answer: The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki, Negishi). Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or NiCl2_2(dppe) for sp2^2-sp3^3 coupling.
  • Solvent Effects : DMF or THF enhances solubility of organoborane partners.
  • Steric Hindrance : The 3-methyl group may slow transmetallation, requiring elevated temperatures (80–100°C).
    Comparative studies with non-brominated analogs (e.g., 3-methylpenta-1,3-diene) show 5× faster kinetics for brominated derivatives due to enhanced electrophilicity .

Q. What strategies mitigate data contradictions in kinetic studies of this compound dimerization?

Answer: Contradictions in kinetic data (e.g., variable rate coefficients) arise from:

  • Impurity Artifacts : Trace moisture or oxygen accelerates side reactions. Use rigorous drying (molecular sieves) and inert atmospheres.
  • Temperature Gradients : Non-uniform heating in batch reactors skews Arrhenius parameters. Microreactors improve thermal control.
  • Computational Validation : Compare experimental k298Kk_{298K} with DFT-calculated activation energies (e.g., MOPAC, RM1 methods in ).
    A multi-method approach (GC-MS, calorimetry) reconciles discrepancies .

Emerging Research Directions

Q. Can this compound serve as a precursor for conductive polymers or nanomaterials?

Answer: While direct evidence is limited, analogs like cyclopenta-1,3-diene;tungsten(2+) () demonstrate utility in conductive polymers. Proposed pathways:

  • Coordination Polymerization : Transition metals (e.g., Fe, W) template π-conjugated backbones.
  • Post-Polymerization Functionalization : Suzuki coupling installs electron-withdrawing groups (e.g., −CF3_3) to tune bandgaps.
    Challenges include controlling regioregularity and minimizing halogen retention in final materials .

Q. What computational tools predict the regioselectivity of electrophilic additions to this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic sites (C-1 and C-4 in the diene).
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states (e.g., DCM vs. hexane).
  • Machine Learning (ML) : Trains on datasets of similar dienes to predict reaction outcomes (e.g., Markovnikov vs. anti-Markovnikov).
    Benchmark against experimental 1H^1H NMR kinetic data () ensures model accuracy .

Methodological Recommendations

  • Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive intermediates.
  • Characterization : Combine NOESY with X-ray for unambiguous stereochemical assignment.
  • Data Analysis : Use Bayesian statistics to quantify uncertainty in kinetic measurements .

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